Nidroxyzone

Description

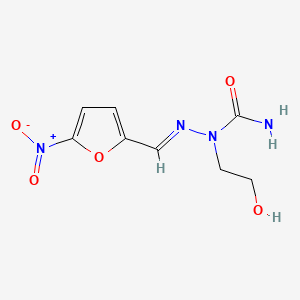

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O5/c9-8(14)11(3-4-13)10-5-6-1-2-7(17-6)12(15)16/h1-2,5,13H,3-4H2,(H2,9,14)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVAAURIDNIYAE-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-22-1 | |

| Record name | Nidroxyzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidroxyzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nidroxyzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIDROXYZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN9DMN3CVQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nidroxyzone

Classical Synthetic Pathways for Nidroxyzone and its Precursors

The traditional synthesis of this compound is a clear example of condensation chemistry, a fundamental process in organic synthesis. The primary pathway involves the reaction of two key precursors: 5-nitro-2-furaldehyde (B57684) and the carbamide derived from 2-hydrazinoethanol. askpharmacy.netethernet.edu.et This reaction forms the characteristic imine linkage of the semicarbazone structure.

5-Nitro-2-furaldehyde : This crucial aldehyde is typically prepared from furfural (B47365), a bio-based chemical often derived from agricultural byproducts. The synthesis involves the nitration of the furan (B31954) ring, a reaction that places the nitro group at the 5-position due to the activating effect of the ring's oxygen atom. askpharmacy.net

2-Hydroxyethylhydrazine (Carbamide Precursor) : The second component is derived from 2-hydrazinoethanol. In a related synthesis for the drug furazolidone, 2-hydrazinoethanol is reacted with diethyl carbonate to form a cyclic intermediate, 3-amino-2-oxazolidinone, which highlights the reactivity of this precursor. chemicalbook.com For this compound, the corresponding hydrazine (B178648) derivative is condensed with 5-nitro-2-furaldehyde. askpharmacy.netethernet.edu.et

Table 1: Key Reactants in the Classical Synthesis of this compound

| Reactant/Precursor | Role in Synthesis | Typical Starting Material |

|---|---|---|

| 5-Nitro-2-furaldehyde | Aldehyde component for condensation | Furfural |

| 2-Hydrazinoethanol | Hydrazine component for condensation | - |

Advanced Organic Synthesis Techniques for this compound Analogs

While this compound itself is a product of classical synthesis, the principles of advanced organic synthesis offer pathways to novel analogs with potentially modified properties. These techniques focus on achieving high selectivity and creating complex molecular architectures.

Chemo-Selective Reactions for Functional Group Introduction

Chemoselectivity is the ability of a reagent to react with one functional group in the presence of other, different functional groups. numberanalytics.comwikipedia.org This principle is crucial for the synthesis of complex drug analogs, as it allows for precise molecular modifications.

In the context of this compound analogs, chemo-selective reactions could be employed to:

Modify the Hydrazine Precursor : Before the final condensation step, a more complex hydrazine derivative containing multiple functional groups could be synthesized. For instance, a reagent like sodium borohydride (B1222165) (NaBH₄) could be used to selectively reduce an aldehyde or ketone group elsewhere in the precursor molecule without affecting other functionalities like esters or amides. numberanalytics.com

Introduce Functionality Post-Condensation : It is conceivable to perform selective reactions on the this compound molecule itself. For example, a selective oxidation catalyst could potentially hydroxylate a specific position on the furan ring or the ethyl side chain, provided the chosen reagent does not react with the existing nitro or imine groups. numberanalytics.com

The choice of reagents and reaction conditions (e.g., temperature, solvent, catalysts) is paramount in dictating the outcome of such selective transformations. numberanalytics.comnumberanalytics.com

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis aims to produce a specific stereoisomer of a product. wikipedia.org This is highly relevant in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. Research on related 5-nitro-2-furaldehyde semicarbazone derivatives has shown that these molecules predominantly exist in the (E)-configuration around the carbon-nitrogen double bond, a finding confirmed through NMR-NOE experiments. nih.gov

Advanced stereoselective methods could be applied to create novel chiral this compound derivatives:

Use of Chiral Precursors : Starting with a chiral version of the 2-hydrazinoethanol derivative would introduce a stereocenter into the final molecule.

Asymmetric Catalysis : A chiral catalyst could be used during the condensation reaction to favor the formation of one enantiomer over another, a common strategy in modern drug synthesis.

Sigmatropic Rearrangements : Methods like the stereoselective synthesis of dienes from N-allylhydrazones involve a sigmatropic rearrangement that proceeds with high stereoselectivity, offering a potential, albeit more complex, route to structurally diverse and stereochemically defined analogs. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes and products that minimize the use and generation of hazardous substances. acs.orgliverpool.ac.uk The classical synthesis of nitrofurans often involves harsh conditions and toxic reagents, making it a candidate for greener alternatives.

The 12 Principles of Green Chemistry provide a framework for improvement: liverpool.ac.uk

Prevention : It is better to prevent waste than to treat it. liverpool.ac.uk

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses : Avoiding toxic reagents is a primary goal. liverpool.ac.uk

Designing Safer Chemicals : Minimizing toxicity while maintaining function. acs.org

Safer Solvents and Auxiliaries : Reducing or eliminating the use of volatile organic solvents. liverpool.ac.uk

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure.

Use of Renewable Feedstocks : Furfural, a precursor to 5-nitro-2-furaldehyde, is already derived from renewable biomass. askpharmacy.net

Reduce Derivatives : Avoiding unnecessary protection/deprotection steps shortens syntheses and reduces waste. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. liverpool.ac.uk

Design for Degradation : Products should break down into innocuous substances after use.

Real-time Analysis for Pollution Prevention : Monitoring reactions to prevent byproduct formation. liverpool.ac.uk

Inherently Safer Chemistry for Accident Prevention : Choosing substances and processes that minimize the potential for accidents. liverpool.ac.uk

For this compound synthesis, green approaches could include:

Greener Nitration : The nitration of furfural traditionally uses concentrated nitric and sulfuric acids, which are highly corrosive. wjpmr.com Alternative, eco-friendly nitration methods using reagents like calcium nitrate (B79036) in glacial acetic acid could be employed to reduce hazard. wjpmr.com

Solvent-Free or Aqueous Synthesis : The final condensation step could potentially be performed in water or under solvent-free conditions, perhaps promoted by ultrasound irradiation, which has been shown to be effective for synthesizing related chalcone (B49325) derivatives at ambient temperature. scielo.org.za

Catalytic Processes : Employing a recyclable solid acid catalyst for the condensation could simplify purification and reduce waste compared to using soluble mineral acids. liverpool.ac.uk

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative |

|---|---|---|

| Nitration of Furfural | Concentrated HNO₃/H₂SO₄ wjpmr.com | Calcium nitrate in acetic acid wjpmr.com |

| Condensation Reaction | Use of organic solvents, strong acid catalysts google.com | Aqueous or solvent-free conditions, ultrasound irradiation, recyclable catalysts liverpool.ac.ukscielo.org.za |

Structural Modifications and Design Principles for this compound Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is common among a series of derivatives. lifechemicals.com For this compound, the scaffold can be defined as the 5-nitrofuran ring connected via a hydrazone linker. The design principle behind the original nitrofuran research was to synthesize a variety of analogs by modifying the side chain attached to the hydrazone moiety to discover compounds with superior properties. askpharmacy.net

This scaffold-based design approach involves:

Identification of a Core Scaffold : The 5-nitrofuran hydrazone core is identified as the key pharmacophore.

Systematic Modification : The peripheral chemical groups are systematically altered. This is exemplified by the family of nitrofuran drugs, where the group attached to the imine nitrogen is varied.

Structure-Activity Relationship (SAR) Studies : The resulting library of compounds is analyzed to understand how specific structural changes affect the compound's properties. For related semicarbazone derivatives, studies have found a correlation between lipophilic-hydrophilic properties and activity. nih.gov

Structural modifications can be designed to fine-tune a molecule's characteristics. The design of derivatives from a core scaffold is a foundational strategy in drug discovery, aimed at generating molecules with optimal performance by exploring the chemical space around a known active structure. lifechemicals.comnih.gov

Table 3: Comparison of Different Nitrofuran Scaffolds

| Compound Name | Core Scaffold | Side-Chain Structure (R-group on Hydrazone) |

|---|---|---|

| This compound | 5-Nitrofuran Hydrazone | -C(=O)NH(CH₂)₂OH askpharmacy.netnih.gov |

| Nitrofurazone | 5-Nitrofuran Hydrazone | -C(=O)NH₂ askpharmacy.netnih.gov |

| Furazolidone | 5-Nitrofuran Imine | A 2-oxo-oxazolidin-3-yl group chemicalbook.comnih.gov |

Molecular and Cellular Mechanistic Investigations of Nidroxyzone

Molecular Target Identification and Validation for Nidroxyzone (In Vitro)

The therapeutic and toxicological effects of a chemical compound are intrinsically linked to its interactions with cellular macromolecules. In vitro studies are fundamental in identifying these primary molecular targets and validating the binding events. For this compound, as with other nitrofurans, the key interactions are thought to involve proteins and nucleic acids, with potential implications for membrane biophysics.

While specific in vitro protein binding assays for this compound are not extensively documented in publicly available research, computational studies have pointed towards potential protein targets. One notable in silico study identified this compound as a potential inhibitor of Histone Deacetylases (HDACs), suggesting a direct interaction with this class of enzymes. researchgate.net However, experimental validation of the binding dynamics and specificity of this compound to HDACs or other proteins is still an area for further investigation.

To provide a framework for understanding potential protein interactions, studies on other nitrofuran derivatives can be informative. For instance, the interaction of nitrofurantoin (B1679001) with human serum albumin (HSA) has been characterized, revealing a moderate binding affinity. bioduro.com This interaction is thought to be a key factor in the drug's pharmacokinetic profile. bioduro.com Such protein binding can be reversible and is crucial for the transport and availability of the drug in biological systems. bioduro.combio-rad.com The binding affinity is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. malvernpanalytical.com

Table 1: Illustrative In Vitro Protein Binding Parameters for a Related Nitrofuran Derivative

| Compound | Target Protein | Method | Binding Constant (Kd) | Reference |

| Nitrofurantoin | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 4.10 ± 0.02 × 104 L/mol | bioduro.com |

| This table presents data for a related nitrofuran to illustrate typical protein binding characteristics and is not specific to this compound. |

The interaction of nitrofuran derivatives with nucleic acids is a recognized component of their mechanism of action. These interactions can lead to the inhibition of DNA and RNA synthesis and the induction of DNA damage. drugbank.com Studies on nitrofurans have shown that they can interfere with the expression of inducible genes at the level of translation, suggesting a specific interaction with messenger RNA (mRNA). researchgate.netnih.gov This interaction is proposed to occur at the initiation step of protein synthesis. nih.gov

Table 2: Exemplary DNA Binding Constants for Antibacterial Compounds (for comparative purposes)

| Compound | Method | Binding Constant (Kb) (M-1) | Reference |

| Ciprofloxacin HCl | UV-Vis Spectroscopy | (2.8 ± 0.6) × 104 | mdpi.com |

| Tetracycline HCl | UV-Vis Spectroscopy | (6.9 ± 0.3) × 104 | mdpi.com |

| This table provides examples of DNA binding constants for other antibacterial agents to provide context for potential nucleic acid interactions of nitrofurans. Data for this compound is not available. |

The interaction of drugs with cellular membranes can significantly influence their uptake, distribution, and ultimately their biological activity. While specific studies on this compound's interaction with lipid bilayers are not available, research on other nitrofurans provides some insight. For example, studies with nitrofurantoin using model phospholipid membranes have been conducted to understand its interaction with bacterial membranes. nih.gov

Modulation of Enzyme Activity by this compound (In Vitro)

Enzymes are critical targets for many therapeutic agents. The modulation of enzyme activity, either through inhibition or activation, can have profound effects on cellular processes. For this compound, the primary focus of enzymatic modulation has been on its potential inhibitory effects.

A significant finding from computational studies is the identification of this compound and other nitrofuran derivatives as potential inhibitors of Histone Deacetylases (HDACs). researchgate.net HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. nih.gov Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.govnih.gov

The in silico screening suggested that the nitro group of the nitrofuran scaffold could act as a zinc-binding group, which is a key feature for many HDAC inhibitors as they interact with the zinc ion in the enzyme's active site. researchgate.netnih.gov While these computational predictions are promising, they require experimental validation through in vitro enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) and to confirm the mechanism of inhibition. researchgate.netresearchgate.netnih.gov

Table 3: In Vitro HDAC Inhibition Data for Known HDAC Inhibitors (for comparative purposes)

| Inhibitor | HDAC Isoform | IC50 (nM) | Reference |

| Apicidin | HDAC1 | 0.30 ± 0.15 | researchgate.net |

| SAHA | HDAC1 | 13.7 ± 0.15 | researchgate.net |

| Oxamflatin | HDAC2 | 0.16 ± 0.11 | researchgate.net |

| Scriptaid | HDAC2 | 1.4 ± 0.74 | researchgate.net |

| Droxinostat | HDAC3 | 2,000 | researchgate.net |

| Valproic acid | HDAC3 | 5,500,000 | researchgate.net |

| This table shows IC50 values for established HDAC inhibitors to provide a reference for the potential potency of novel inhibitors. Experimental data for this compound is not available. |

Enzyme inhibition can occur through different mechanisms, broadly categorized as binding to the active site or to an allosteric site. biorxiv.orgasm.org Active site inhibitors directly compete with the substrate for binding to the enzyme's catalytic site. drugbank.com In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. biorxiv.orgasm.org

The suggestion that the nitro group of nitrofuran derivatives may chelate the zinc ion in the HDAC active site points towards an active site binding mechanism. researchgate.netnih.gov However, without detailed kinetic studies, the possibility of allosteric modulation cannot be definitively ruled out. Kinetic analyses, such as Michaelis-Menten kinetics, are essential to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides valuable information about how the inhibitor interacts with the enzyme and its substrate. utwente.nlnih.gov

Elucidation of Intracellular Signaling Pathways Affected by this compound (Cell-Based Models)

There is a notable lack of specific studies investigating the direct impact of this compound on intracellular signaling pathways in cell-based models. While some research on other nitrofuran derivatives suggests potential interactions with pathways like STAT3, direct evidence for this compound is not available in the public domain.

Impact on Gene Expression Regulation: Transcriptional and Post-Transcriptional Effects

Currently, there is no specific data available from in vitro studies detailing how this compound regulates gene expression at the transcriptional or post-transcriptional level. Research on some related nitrofuran compounds has pointed to the possibility of these molecules acting as histone deacetylase (HDAC) inhibitors, which would in turn affect gene transcription. However, no such studies have been conducted specifically with this compound. The broader mechanisms of post-transcriptional modification, such as mRNA capping, polyadenylation, and splicing, have not been investigated in the context of this compound exposure.

Alterations in Cellular Homeostasis and Metabolic Fluxes (In Vitro)

Detailed in vitro studies on the effects of this compound on cellular homeostasis and metabolic fluxes are not present in the available scientific literature. While it is known that nitrofuran compounds can interfere with cellular processes, specific data on how this compound might alter the delicate balance of cellular functions or shift metabolic pathways is missing. Methodologies such as metabolic flux analysis, which could provide insights into these effects, have not been applied to this compound in published research.

Redox Biology and Oxidative Stress Responses Elicited by this compound (In Vitro)

While direct in vitro studies on this compound's role in redox biology and oxidative stress are not available, the broader class of nitrofuran derivatives is known to induce oxidative stress. This is generally attributed to the reduction of the nitro group by cellular nitroreductases, leading to the formation of reactive oxygen species (ROS). For instance, studies on the related compound nitrofurantoin have shown that it can deplete glutathione (B108866) and cause oxidative damage in isolated rat hepatocytes. nih.gov This process of "redox cycling" is a hallmark of many nitroaromatic compounds. However, without specific studies on this compound, it is not possible to definitively state its capacity to induce oxidative stress or to detail the specific cellular responses.

Cell Death Pathways Induced by this compound in Cellular Models (In Vitro)

There is no specific research on the cell death pathways—apoptosis, necrosis, and autophagy—induced by this compound in in vitro cellular models.

Apoptosis and Necrosis Mechanisms

The scientific literature lacks studies investigating whether this compound induces apoptosis or necrosis in cell-based models. While some furan-based derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of proteins like p53 and Bax, mdpi.com and nitric oxide donors (which share a nitrogen-containing reactive group) can induce both necrosis and apoptosis depending on the cellular energy status, nih.gov there is no direct evidence linking this compound to these specific cell death mechanisms. Reports have associated another nitrofuran, nitrofurantoin, with fatal liver necrosis in clinical cases, but in vitro mechanistic studies for this compound are absent. nih.gov

Autophagy Modulation

There are no available studies that have investigated the effect of this compound on autophagy in in vitro models. Autophagy is a critical cellular process for degradation and recycling of cellular components, and its modulation by chemical compounds can have significant implications. nih.govfrontiersin.orgnih.gov However, the interaction of this compound with this pathway remains an unexamined area of research.

Theoretical and Computational Studies on Nidroxyzone

Quantum Chemical Characterization of Nidroxyzone Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict the reactivity of molecules. These calculations provide a fundamental understanding of a compound's intrinsic properties.

The electronic profile of a nitrofuran derivative is dominated by the 5-nitro group on the furan (B31954) ring. This group is a strong electron-withdrawing moiety, which significantly influences the distribution of electron density across the molecule and is crucial for its biological activity. The antimicrobial action of nitroaromatic compounds is linked to the enzymatic reduction of this nitro group within the target cell. researchgate.net

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. For nitrofurans, the charge distribution is concentrated in the furan-nitro group, which helps explain their antibacterial properties. researchgate.net Theoretical calculations for related nitrofurans, such as nitrofurantoin (B1679001), have identified the primary electronic transition as having a π→π* character, originating from the HOMO to the LUMO. aip.org

While specific computational values for this compound were not located in the reviewed literature, the table below illustrates the typical electronic properties that would be determined through such a theoretical analysis.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | [Data not available in search results] |

| LUMO Energy | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

| Dipole Moment | [Data not available in search results] |

| Electron Affinity | [Data not available in search results] |

| Ionization Potential | [Data not available in search results] |

The biological activity of nitrofurans is dependent on their metabolic activation within bacterial cells. researchgate.net This activation involves the reduction of the nitro group, a process catalyzed by bacterial nitroreductase enzymes. researchgate.net In silico models can predict these metabolic pathways. Computational studies on nitroaromatic compounds show they can undergo reductive metabolism to form electrophilic and unstable intermediates, such as nitroso compounds and nitro anion radicals. nih.gov These reactive metabolites are believed to be responsible for the compound's therapeutic effects by damaging bacterial DNA and other macromolecules. nih.gov

A computational reduction model has been developed to predict which nitroaromatic compounds are bioactivated through this reductive pathway, showing high accuracy. nih.gov The predicted metabolic cascade for a nitrofuran like this compound would involve the stepwise formation of these highly reactive species, ultimately leading to the generation of genotoxic hydrazine-containing metabolites. researchgate.net

Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction. For nitrofuran derivatives, a key target is the bacterial nitroreductase enzyme, which is responsible for their activation. ajprd.comresearchgate.net Docking studies on various nitrofuran analogs with E. coli nitroreductase (PDB ID: 1YLU) have been performed to elucidate these interactions. ajprd.comresearchgate.net

These studies reveal that the compounds bind within the enzyme's active site, forming key interactions with specific amino acid residues. For instance, docking analyses of nitrofuran derivatives have shown interactions with residues such as Glutamic acid (GLU 165), Arginine (ARG 10 & 207), and Lysine (LYS 205). ajprd.comresearchgate.net Another study involving novel 5-nitrofuran-2-yl hydrazones identified successful occupation of the binding pockets of dihydropteroate (B1496061) synthase (DHPS). jst.go.jpnih.gov Although this compound was not the specific ligand in these published studies, the same methodology would be applied to predict its binding mode and interactions with relevant bacterial enzymes.

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time. unipi.it MD simulations track the atomic movements, providing insights into conformational changes and the reliability of the binding mode. unipi.it

In a drug repositioning study that identified this compound as a virtual hit against histone deacetylases (HDACs), MD simulations were performed on structurally similar nitrofurans, Nitrofurantoin and Nitrofurazone, complexed with HDAC1, HDAC3, and HDAC6. unipi.it The stability of these complexes was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein's alpha carbons over a 10-nanosecond simulation. unipi.it The results showed that the complexes were remarkably stable, validating the docking predictions and suggesting that these compounds could stably bind the target. unipi.it Such simulations would be crucial for validating the predicted binding of this compound to its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. scispace.com These models are expressed as mathematical equations that can predict the activity of new analogs and provide insight into the structural features required for potency.

Numerous QSAR studies have been conducted on nitrofuran derivatives to understand their antibacterial and antitubercular activities. jst.go.jpaimspress.com These models typically use a variety of calculated molecular descriptors, including constitutional, topological, and electronic parameters. scispace.comaimspress.com

A common finding in QSAR studies of nitrofurans is the importance of electronic factors related to the reduction of the nitro group. researchgate.netacs.org For example, QSAR equations for a series of 5-nitrofuran derivatives showed that antibacterial activity had a negative correlation with electronic terms like the Hammett substituent constant (σ) or the cyclic voltametric reduction potential, indicating that although reduction is a necessary step for activity, it should not be the rate-determining one. researchgate.netacs.org Other models have suggested that the presence of a furan ring substituted by a nitro group is essential for antitubercular activity and that a minimum gap between sulfur and oxygen atoms in certain analogs is favorable. aimspress.com These QSAR models serve as valuable tools for the rational design of novel, more potent analogs based on the this compound scaffold. jst.go.jpacs.org

Cheminformatics and Virtual Screening for Novel this compound-Related Scaffolds

Cheminformatics and virtual screening have emerged as powerful tools in the quest for novel therapeutic applications of existing compounds and the discovery of new molecular scaffolds. In the context of this compound and related nitrofurans, these computational techniques have been employed to explore new biological targets and to design analogs with improved activity.

A notable application of virtual screening identified this compound as a potential inhibitor of histone deacetylases (HDACs), enzymes that are significant targets in cancer therapy. unipi.it In a drug repositioning study, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model for HDAC6 was developed and used to screen a database of approved drugs. unipi.it This in silico screening highlighted several nitrofuran derivatives, including this compound, as potential HDAC inhibitors. unipi.it The study suggested that the nitro group, a characteristic feature of this compound, could function as a novel zinc-binding group (ZBG) capable of interacting with the catalytic zinc ion within the active site of HDACs. unipi.it

The virtual screening process involved several key steps, including the use of comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to build the 3D-QSAR models. nih.gov These models correlate the biological activity of a set of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.gov The predictive power of these models is then validated internally and externally to ensure their robustness. nih.gov

Further computational analyses, such as molecular dynamics (MD) simulations, can be used to investigate the stability of the binding mode of the identified hits within the target protein's active site. unipi.it For other nitrofuran derivatives identified in the same screen, MD simulations confirmed the stability of their complexes with HDACs. unipi.it Although this compound itself was not subjected to these follow-up simulations in the cited study due to commercial availability issues at the time, its identification as a primary hit underscores the potential of virtual screening to uncover novel activities for this compound. unipi.it

The broader field of nitrofuran research has also benefited from cheminformatics approaches. For instance, a combination of cheminformatics and targeted mutant screening has been used to characterize inhibitors of Mycobacterium tuberculosis. nih.govacs.org This approach has helped in identifying new compounds belonging to known scaffolds that target specific enzymes. nih.govacs.org Such methodologies could be applied to discover novel this compound-related scaffolds with activity against a range of pathogens.

The following table summarizes the key findings of the virtual screening study that identified this compound as a potential HDAC inhibitor:

| Computational Technique | Purpose | Key Finding for Nitrofuran Derivatives | Relevance to this compound |

| 3D-QSAR Modeling | To build predictive models for HDAC inhibition. | Developed robust models for HDAC1, HDAC3, and HDAC6. | The HDAC6 model identified this compound as a potential inhibitor. unipi.it |

| Virtual Screening | To identify potential HDAC inhibitors from a database of approved drugs. | Highlighted several nitrofuran derivatives as hits. | This compound was among the identified nitrofuran hits. unipi.it |

| Molecular Docking | To predict the binding mode of compounds in the HDAC active site. | Showed stable binding for related nitrofuran derivatives. | The nitro group was proposed as a novel zinc-binding group. unipi.it |

| Molecular Dynamics | To assess the stability of the predicted protein-ligand complexes. | Confirmed the stability of other nitrofuran-HDAC complexes. unipi.it | Not performed on this compound in the study. |

Predictive Modeling of Cellular Responses to this compound (In Silico)

In silico predictive modeling offers a valuable approach to understanding and anticipating the cellular responses to chemical compounds like this compound. While specific, comprehensive models detailing the entire cellular response to this compound are not extensively documented, the principles and applications of predictive modeling to the broader class of nitrofurans provide a strong framework for what is theoretically possible.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and drug discovery. For nitrofurans, 3D-QSAR studies have been successfully used to correlate the molecular structures of these compounds with their antibacterial activity, typically measured as the minimum inhibitory concentration (MIC). nih.gov These models can predict the activity of newly designed analogs, thereby guiding synthetic efforts toward more potent compounds. nih.gov The models often incorporate various molecular descriptors, such as steric bulk, and electronic properties, to build a predictive equation. nih.gov

The mechanism of action of nitrofurans, which involves reductive activation by bacterial nitroreductases, is a key aspect that can be modeled. plos.orgnih.gov Computational docking studies can simulate the binding of this compound and its analogs to the active sites of these enzymes. mdpi.com By predicting the binding affinity and orientation, these models can help explain the spectrum of activity and potential for resistance. For example, molecular docking has been used to study the interaction of nitrofuran derivatives with E. coli nitroreductases NfsA and NfsB. mdpi.com

Predictive models can also be employed to forecast the metabolic fate of this compound. The parent nitrofuran compounds are known to be rapidly metabolized in the body, forming protein-bound metabolites that are more persistent. anses.fr In silico tools can predict potential sites of metabolism on the this compound molecule and the properties of its metabolites.

Furthermore, predictive modeling can extend to the level of cellular pathways. By integrating data from various "omics" technologies (genomics, proteomics, metabolomics), it is possible to construct systems biology models that simulate the perturbation of cellular networks upon exposure to a drug. While such a model has not been specifically published for this compound, the known inhibitory effects of nitrofurans on various cellular processes—such as DNA, RNA, and protein synthesis, as well as the citric acid cycle—provide the foundational data needed for such an endeavor. nih.gov

The table below outlines the types of predictive models applicable to this compound and their potential insights:

| Modeling Approach | Biological Endpoint | Potential Insights for this compound |

| 3D-QSAR | Antibacterial Activity (MIC) | Prediction of the potency of novel this compound analogs. nih.gov |

| Molecular Docking | Enzyme Inhibition | Understanding the interaction with bacterial nitroreductases and potential off-targets like HDACs. unipi.itmdpi.com |

| ADMET Prediction | Pharmacokinetics | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity properties. unipi.it |

| Systems Biology Modeling | Cellular Network Perturbation | Holistic view of the cellular pathways affected by this compound. |

Advanced Analytical and Spectroscopic Research on Nidroxyzone Interactions

Spectroscopic Methods for Investigating Nidroxyzone-Biomolecule Interactions (In Vitro)

In vitro spectroscopic techniques are indispensable for elucidating the binding events between a small molecule like this compound and its target biomolecules, such as proteins or nucleic acids. These methods provide critical insights into binding affinity, conformational changes, and the specific molecular contacts that drive the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions directly in solution, providing atomic-resolution data. nih.gov In the context of this compound research, NMR can identify binding, map the interaction site on the protein, and determine the conformation of the bound ligand. nih.govwho.int

Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC), are typically employed. justia.com In these experiments, a uniformly ¹⁵N-labeled protein target is titrated with unlabeled this compound. Binding is detected by observing changes (perturbations) in the chemical shifts of the protein's backbone amide signals. google.com Amino acid residues in the binding pocket exhibit the most significant chemical shift perturbations upon this compound binding, allowing for the precise mapping of the interaction surface. google.com

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are also highly valuable, especially for larger protein targets. chemicalbook.com These methods can identify which parts of the this compound molecule are in close contact with the protein, providing crucial information for understanding the binding mode. nih.gov

Table 1: Illustrative ¹H-¹⁵N HSQC Chemical Shift Perturbations for a Target Protein upon Binding to this compound

This table represents hypothetical data showing how the chemical shifts of specific amino acid residues in a target protein might change upon interaction with this compound, indicating their location within the binding site.

| Residue | Chemical Shift (Free State) (¹H, ¹⁵N ppm) | Chemical Shift (Bound State) (¹H, ¹⁵N ppm) | Chemical Shift Perturbation (ppm) |

| Gly35 | (8.31, 109.5) | (8.55, 111.2) | 0.297 |

| Val68 | (7.98, 121.3) | (8.21, 121.8) | 0.282 |

| Leu70 | (8.11, 122.0) | (8.15, 122.1) | 0.050 |

| Phe92 | (8.76, 118.4) | (9.02, 119.9) | 0.352 |

| Tyr94 | (8.45, 120.1) | (8.66, 120.9) | 0.279 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying and characterizing molecules. In the study of this compound, electrospray ionization (ESI) MS can be used to detect non-covalent complexes between the compound and its protein target. justia.com Furthermore, MS is critical for identifying potential adducts—ions or molecules that associate with the primary analyte. mpdkrc.edu.inarchive.org

When analyzing this compound (Molecular Formula: C₈H₁₀N₄O₅, Molecular Weight: 242.19 Da), various adducts can form during ESI-MS analysis. nih.gov Common adducts in positive ion mode include the addition of a proton ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). who.intgoogle.comfda.gov Identifying these adducts is crucial for the correct interpretation of mass spectra and unambiguous confirmation of the molecular weight of the parent compound. fda.gov MS can also be used to detect covalent modifications if this compound or its metabolites form irreversible bonds with the target biomolecule.

Table 2: Potential ESI-MS Adducts of this compound in Positive Ion Mode

This table lists the expected mass-to-charge ratios (m/z) for common adducts of this compound based on its molecular weight of 242.19 Da.

| Adduct Type | Mass Difference (Da) | Expected m/z |

| [M+H]⁺ | +1.0078 | 243.20 |

| [M+Na]⁺ | +22.9898 | 265.18 |

| [M+K]⁺ | +39.0983 | 281.29 |

| [M+NH₄]⁺ | +18.0344 | 260.22 |

| [2M+H]⁺ | +1.0078 | 485.39 |

UV-visible (UV-Vis), fluorescence, and circular dichroism (CD) are complementary spectroscopic techniques that provide valuable information on biomolecular interactions.

UV-Vis Spectroscopy: This technique measures the absorption of light by a sample. The binding of this compound to a protein can cause shifts in the absorption spectra of either the protein (due to changes in the environment of aromatic amino acids like tryptophan and tyrosine) or the ligand itself, which can be used to monitor the binding event and determine binding constants. researchgate.net

Fluorescence Spectroscopy: This method is highly sensitive to changes in the local environment of fluorescent molecules (fluorophores). um.es The intrinsic fluorescence of a protein, typically from its tryptophan residues, can be quenched or enhanced upon this compound binding. fera.co.uk By monitoring this change as a function of this compound concentration, one can calculate binding affinity (Kₐ) and stoichiometry.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the secondary and tertiary structure of chiral molecules like proteins. lookchem.com If the binding of this compound induces a conformational change in its target protein, this will be reflected as a change in the protein's CD spectrum. unipi.itlookchem.com Additionally, if this compound itself is achiral, it may give rise to an induced CD signal upon binding to the chiral protein, providing further evidence of the interaction. chemicalbook.comacs.org

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Bound Structures

To gain the most detailed, atomic-level understanding of how this compound interacts with its target, high-resolution structural methods are essential.

X-ray Crystallography: This has long been the gold standard for determining the three-dimensional structure of molecules. cambridge.org The technique requires crystallizing the this compound-protein complex. By diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, allowing for the precise modeling of the atomic positions of both the protein and the bound ligand. This would reveal the exact binding orientation of this compound, identify specific hydrogen bonds and hydrophobic interactions, and show any conformational changes in the protein induced by the binding.

Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, cryo-EM allows for the structural determination of large macromolecular complexes in a near-native, frozen-hydrated state, often without the need for crystallization. For large protein targets or complexes involving this compound, cryo-EM can provide near-atomic resolution structures. vignan.ac.in This is particularly advantageous for studying dynamic or membrane-associated proteins that are difficult to crystallize. vignan.ac.in

Calorimetric Techniques for Thermodynamic Characterization of this compound Binding (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for characterizing the thermodynamics of biomolecular interactions because it directly measures the heat released or absorbed during a binding event. In a typical ITC experiment for this compound, a solution of the compound is titrated into a sample cell containing the target biomolecule.

The resulting data from a single ITC experiment can determine multiple key parameters:

Binding Affinity (Kₐ) and Dissociation Constant (K₋): Quantifies the strength of the interaction.

Stoichiometry (n): Reveals the molar ratio of the this compound-protein complex (e.g., 1:1 or 2:1).

Enthalpy Change (ΔH): The heat directly measured upon binding.

Entropy Change (ΔS): Calculated from the other parameters, providing insight into the role of solvent reorganization and conformational changes.

This complete thermodynamic profile is invaluable for understanding the forces driving the binding of this compound to its target.

Table 3: Hypothetical Thermodynamic Profile of this compound Binding to a Target Protein as Determined by ITC

| Parameter | Symbol | Illustrative Value | Unit |

| Stoichiometry | n | 1.05 | - |

| Association Constant | Kₐ | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant | K₋ | 4.0 | µM |

| Enthalpy Change | ΔH | -8.5 | kcal/mol |

| Entropy Change | ΔS | +5.2 | cal/mol·K |

| Gibbs Free Energy | ΔG | -7.4 | kcal/mol |

Hyphenated Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis in this compound Research

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common hyphenated technique in pharmaceutical and biological analysis. High-performance liquid chromatography (HPLC) separates components of a mixture, which are then directly introduced into a mass spectrometer for identification and quantification. In this compound research, LC-MS/MS (tandem mass spectrometry) would be the method of choice for detecting and quantifying the parent drug and its metabolites in complex matrices like plasma or tissue homogenates. This is crucial for pharmacokinetic studies.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE separates molecules based on their charge and size, offering high efficiency and requiring very small sample volumes. Coupling CE to MS provides a powerful analytical platform, particularly for charged analytes or when sample volume is limited.

These hyphenated methods are essential for moving from in vitro binding studies to understanding the fate of this compound in more complex biological systems.

In-depth Search Reveals No Specific Data for this compound in Advanced Chemical Biology Research

Following a comprehensive investigation of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the use of the chemical compound this compound within the advanced chemical biology contexts requested. Searches for "this compound" in connection with the design of activity-based probes, in vitro target engagement and deconvolution studies, specific applications in phenotypic screening, or its use as a scaffold for non-therapeutic chemical library design did not yield any relevant results.

The initial and subsequent targeted searches consistently found a lack of specific data for this compound in these modern research applications. While information exists for the broader class of nitrofuran derivatives, the strict constraint to focus solely on this compound prevents the generation of a scientifically accurate article based on verifiable, detailed research findings as instructed.

Therefore, it is not possible to provide the requested article on "this compound as a Chemical Biology Research Probe and Tool" following the specified outline without resorting to speculation, which would violate the core principles of scientific accuracy. The available literature does not support the creation of content for the following sections and subsections as they pertain specifically to this compound:

Nidroxyzone As a Chemical Biology Research Probe and Tool

Nidroxyzone as a Scaffold for Rational Chemical Library Design (Non-Therapeutic)

An article on the broader class of nitrofuran derivatives could be composed, drawing on existing research that demonstrates the use of related compounds in phenotypic screens and the synthesis of affinity-based probes for target identification. However, such an article would not meet the explicit and strict requirement of focusing solely on this compound.

Broader Research Implications and Future Directions for Nidroxyzone

Emerging Research Paradigms and Unexplored Chemical Biology Avenues for Nidroxyzone

The primary paradigm for nitrofuran action involves intracellular enzymatic reduction of the nitro group to generate reactive intermediates that damage bacterial DNA and other macromolecules. Current time information in Bangalore, IN.nih.govexplorationpub.comnih.gov This mechanism, dependent on bacterial nitroreductases, suggests several modern research avenues for this compound.

Targeted Bioactivation: A key area of emerging research is the concept of hypoxia-activated prodrugs. nih.gov Since the reduction of the nitro group is favored under low-oxygen conditions, characteristic of many solid tumors and certain bacterial infections, this compound could be explored as a scaffold for developing targeted therapies. nih.govfrontiersin.org Research could focus on identifying specific nitroreductases overexpressed in pathogenic bacteria or cancer cells that efficiently activate this compound, potentially leading to more selective and less toxic therapeutic agents. frontiersin.orgnih.gov

Chemical Biology Probes: The reactivity of the nitro group and its intermediates could be harnessed to develop chemical biology probes. This compound derivatives could be synthesized with reporter tags to identify the specific cellular targets of its reactive metabolites. This would provide a more detailed understanding of its mechanism of action beyond general DNA damage and could uncover novel cellular pathways affected by this class of compounds.

Exploration of Antiparasitic Activity: this compound has been noted for its use as an antiprotozoal agent in veterinary medicine. onelook.com The trypanocidal activity of related nitroheterocyclic compounds is well-documented and is known to be dependent on a parasite-specific type I nitroreductase that is absent in mammalian cells. nih.gov This presents a significant opportunity for reinvestigating this compound's efficacy against various parasites, such as Trypanosoma and Leishmania species. nih.govresearchgate.net Modern screening platforms could be employed to assess its activity against a wide range of parasitic organisms.

Interdisciplinary Research Collaborations in this compound Studies

Advancing the understanding of this compound would benefit significantly from interdisciplinary collaborations. The complexity of its mechanism and potential applications necessitates a multi-faceted approach.

| Collaborating Disciplines | Potential Research Focus |

| Medicinal Chemistry & Organic Synthesis | Design and synthesis of novel this compound derivatives and analogues with improved selectivity and pharmacokinetic properties. mdpi.com |

| Microbiology & Parasitology | High-throughput screening of this compound and its derivatives against panels of drug-resistant bacteria and various parasitic species. ijabbr.com |

| Biochemistry & Enzymology | Identification and characterization of the specific nitroreductases in different organisms that activate this compound. nih.gov |

| Computational Chemistry & Molecular Modeling | In-silico studies to model the interaction of this compound with target enzymes and to predict the properties of new derivatives. nih.gov |

| Analytical Chemistry | Development of sensitive methods for detecting this compound and its metabolites in biological systems to better understand its metabolism and pharmacokinetics. researchgate.netteagasc.ie |

Such collaborations are essential for translating fundamental chemical and biological findings into potential therapeutic applications. For instance, combining the expertise of synthetic chemists with that of microbiologists could lead to the development of this compound analogues that are potent against multi-drug resistant bacteria, a significant global health challenge. explorationpub.complos.org

Methodological Innovations Driving this compound Research

Future research on this compound can be significantly enhanced by leveraging recent methodological innovations.

Advanced Analytical Techniques: Modern mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity and specificity required to study the metabolism of this compound in detail. teagasc.ie These methods can help identify the short-lived reactive intermediates and their adducts with cellular macromolecules, providing direct evidence for its mechanism of action. researchgate.net

High-Throughput Synthesis and Screening: The development of automated continuous flow chemistry platforms could enable the rapid and safe synthesis of a library of this compound derivatives. sciencedaily.com This is particularly relevant for nitration reactions, which can be hazardous. sciencedaily.com Coupling this with high-throughput screening technologies would allow for the efficient evaluation of these new compounds for desired biological activities.

CRISPR-Based Genetic Screening: CRISPR-based technologies can be used to identify the genes responsible for sensitivity or resistance to this compound in various pathogens. This could confirm the role of known nitroreductases and potentially uncover novel resistance mechanisms, guiding the development of strategies to overcome them.

Table of Methodological Innovations and Their Application to this compound Research

| Methodological Innovation | Application in this compound Research |

|---|---|

| Continuous Flow Chemistry | Safer and more efficient synthesis of this compound and its analogues. sciencedaily.com |

| High-Resolution Mass Spectrometry | Detailed analysis of this compound metabolism and identification of cellular targets. teagasc.ie |

| CRISPR-Cas9 Gene Editing | Identification of genes conferring sensitivity or resistance to this compound. |

| Computational Docking and Molecular Dynamics | Predicting the binding of this compound to nitroreductase enzymes and guiding derivative design. nih.gov |

Challenges and Opportunities in Fundamental this compound Research.

Despite the potential for renewed interest, research into this compound faces several challenges and offers unique opportunities.

Challenges:

Limited Historical Data: There is a scarcity of detailed, modern research on this compound, making it difficult to build upon previous work.

Toxicity Concerns: Like other nitroaromatic compounds, there are inherent concerns about potential mutagenicity and carcinogenicity, which would need to be carefully evaluated for any new potential application. researchgate.netscielo.br

Bacterial Resistance: While resistance to some nitrofurans is still relatively low for certain infections, the potential for resistance development is a constant challenge for all antibiotics. plos.orgjlabphy.org Understanding the mechanisms of resistance is crucial. nih.gov

Opportunities:

Repurposing an Existing Scaffold: As a previously synthesized compound, this compound offers a known chemical scaffold that can be modified and optimized using modern medicinal chemistry approaches. ethernet.edu.et Its synthesis is documented, involving the condensation of 5-nitrofurfural with a hydrazine (B178648) derivative. askpharmacy.net

Addressing Antimicrobial Resistance: The unique mechanism of action of nitrofurans, requiring bacterial activation, makes them a valuable tool in the fight against multi-drug resistant pathogens where other classes of antibiotics have failed. ijabbr.complos.org

Niche Applications: The historical use of this compound in veterinary medicine and as a growth stimulant in poultry suggests a degree of biological activity and tolerance that could be explored for new, specific applications, perhaps in areas with a high unmet medical need such as neglected parasitic diseases. researchgate.netcambridge.org

Q & A

Basic Research Questions

Q. What validated synthesis routes are available for Nidroxyzone, and what analytical methods ensure its structural integrity and purity in preclinical studies?

- Methodological Answer : this compound, a nitrofuran derivative, can be synthesized via nitration reactions under controlled conditions. Analytical validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm purity (>95% by HLC) and structural identity. Deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) are recommended for quantitative analysis to minimize matrix interference .

Q. How does this compound's mechanism of HDAC inhibition differ from established inhibitors like Panobinostat or Dacinostat?

- Methodological Answer : this compound’s HDAC inhibition profile is evaluated using in silico molecular docking and in vitro enzymatic assays targeting HDAC1, HDAC3, and HDAC6 isoforms. Comparative studies require dose-response curves (IC₅₀ values) and Western blotting to assess histone acetylation levels. Unlike pan-HDAC inhibitors, this compound may exhibit isoform selectivity, necessitating cross-validation with FLAP (Fingerprints for Ligands and Proteins) predictions to exclude false positives .

Q. What in vitro models are most suitable for preliminary assessment of this compound’s anticancer activity?

- Methodological Answer : Cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines (e.g., glioblastoma, leukemia) are standard. Co-treatment with oxidative stress inducers (e.g., H₂O₂) can elucidate this compound’s dual role as an HDAC inhibitor and redox modulator. Data interpretation must account for batch-specific variability in compound solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across independent studies?

- Methodological Answer : Contradictions often arise from differences in experimental design (e.g., dosing regimens, cell culture conditions) or analytical techniques. A systematic approach includes:

- Meta-analysis : Compile raw datasets (e.g., IC₅₀, pharmacokinetic parameters) using standardized formats .

- Sensitivity Testing : Replicate studies under controlled variables (e.g., pH, temperature) to identify critical factors .

- Constructive Falsification : Apply intelligent data analysis (IDA) to test hypotheses against empirical contradictions (e.g., tumor pseudoprogression models) .

Q. What experimental design considerations are critical for dose-response studies of this compound in HDAC inhibition assays?

- Methodological Answer : Key considerations include:

- Concentration Range : Use logarithmic dilutions (1 nM–100 µM) to capture full dose-response dynamics.

- Control Groups : Include known HDAC inhibitors (e.g., Ricolinostat) and solvent controls to normalize activity .

- Data Normalization : Express results as percentage inhibition relative to vehicle-treated cells, with triplicate technical replicates to minimize instrument error .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against other nitrofuran derivatives (e.g., Nitrofurantoin)?

- Methodological Answer :

- Endpoint Selection : Prioritize metrics like tumor growth inhibition in vivo or HDAC isoform specificity in vitro .

- Statistical Frameworks : Apply mixed-effects models to account for inter-study variability and use Akaike’s Information Criterion (AIC) for model selection .

- Ecotoxicological Profiling : Compare metabolic byproducts using LC-MS/MS to assess environmental impact, adhering to AP-42 emission guidelines .

Data Management and Reporting

Q. What strategies ensure reproducibility when publishing this compound-related datasets?

- Methodological Answer :

- Raw Data Archiving : Deposit unprocessed data (e.g., chromatograms, NMR spectra) in repositories like Zenodo or Figshare, with accession codes cited in publications .

- Metadata Standardization : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include experimental variables (e.g., solvent purity, incubation time) .

- Conflict Reporting : Disclose unresolved contradictions (e.g., conflicting IC₅₀ values) in the "Limitations" section, citing methodological disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.